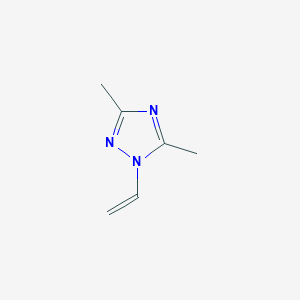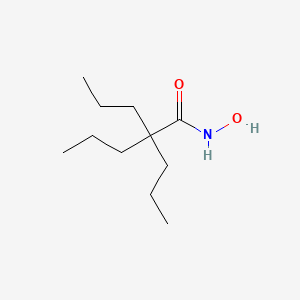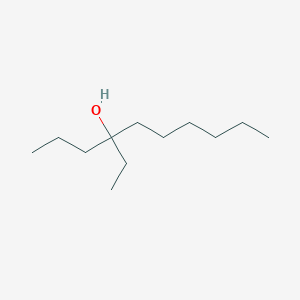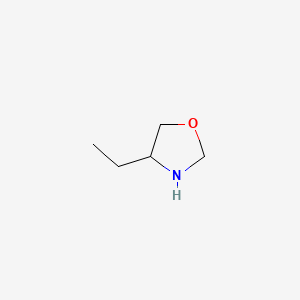
4-Ethyloxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyloxazolidine is a heterocyclic organic compound with the molecular formula C5H11NO It belongs to the oxazolidine family, which are five-membered rings containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethyloxazolidine can be synthesized through the condensation of 2-aminoethanol with an aldehyde or ketone. The reaction typically involves heating the reactants in the presence of an acid catalyst. The general reaction is as follows: [ \text{RCHO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{RCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{OH}) ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of chiral catalysts can also be employed to produce enantiomerically pure compounds, which are important for specific applications in pharmaceuticals and agrochemicals.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyloxazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: N-substituted oxazolidines
Aplicaciones Científicas De Investigación
4-Ethyloxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-ethyloxazolidine involves its ability to form stable complexes with various substrates. It can act as a ligand, binding to metal ions and facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparación Con Compuestos Similares
Oxazolidinones: These are structurally similar but contain a carbonyl group.
Isoxazolidines: These have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazolidines: These contain sulfur instead of oxygen in the ring.
Uniqueness: 4-Ethyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
53019-53-7 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
4-ethyl-1,3-oxazolidine |
InChI |
InChI=1S/C5H11NO/c1-2-5-3-7-4-6-5/h5-6H,2-4H2,1H3 |
Clave InChI |
LAHLFHOVSWLGHR-UHFFFAOYSA-N |
SMILES canónico |
CCC1COCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


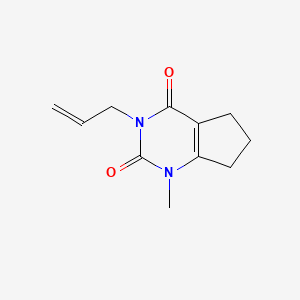
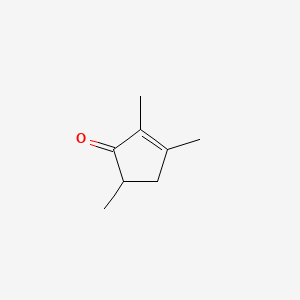
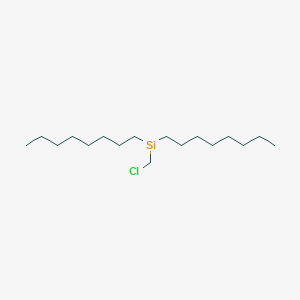

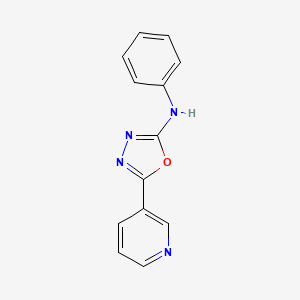

![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

